molecular formula C16H24N4O4 B5639877 5-{[(3R*,4R*)-3-(hydroxymethyl)-4-(4-morpholinylmethyl)-1-pyrrolidinyl]carbonyl}-2-methyl-4(3H)-pyrimidinone

5-{[(3R*,4R*)-3-(hydroxymethyl)-4-(4-morpholinylmethyl)-1-pyrrolidinyl]carbonyl}-2-methyl-4(3H)-pyrimidinone

Cat. No. B5639877
M. Wt: 336.39 g/mol
InChI Key: HJVOAWRQVNQORD-CHWSQXEVSA-N
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Description

Synthesis Analysis

The synthesis of pyrimidinone derivatives, akin to our compound of interest, often involves multi-step chemical processes including condensation reactions, chlorination, and nucleophilic substitution. A notable method involves starting with commercially available precursors undergoing a series of reactions to yield the desired pyrimidinone compound with confirmed structures via spectroscopic methods such as 1H NMR and MS, showcasing an example of a green synthetic approach with an overall yield of 43% (Lei et al., 2017).

Molecular Structure Analysis

X-ray diffraction and ab initio calculations provide insights into the molecular structure, revealing the planarity of the pyrimidinone ring and the specific orientation of substituents that contribute to its chemical behavior. This structural configuration is essential for understanding the compound's reactivity and interaction with biological molecules (Craciun et al., 1998).

Chemical Reactions and Properties

Pyrimidinones can undergo various chemical reactions, including photooxygenation leading to novel ketones or, under reductive conditions, to dihydropyrimidinones. These reactions not only expand the derivative range but also allow for the exploration of new biological activities and functionalities (Oppenländer et al., 1988).

Physical Properties Analysis

The physical properties, such as solubility, melting points, and crystal structure, play a crucial role in determining the compound's applicability in various scientific fields. Studies involving hydrogen bonding and crystal structure provide valuable information on the compound's stability and interaction with other molecules (Orozco et al., 2009).

Chemical Properties Analysis

The chemical properties, including reactivity with different chemical groups, potential for forming derivatives, and interaction with light and oxygen, are fundamental for understanding the compound's utility in research and development. Photophysical evaluations and computational studies highlight the emission properties and potential uses in fluorescence-based applications (Hagimori et al., 2019).

properties

IUPAC Name

5-[(3R,4R)-3-(hydroxymethyl)-4-(morpholin-4-ylmethyl)pyrrolidine-1-carbonyl]-2-methyl-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N4O4/c1-11-17-6-14(15(22)18-11)16(23)20-8-12(13(9-20)10-21)7-19-2-4-24-5-3-19/h6,12-13,21H,2-5,7-10H2,1H3,(H,17,18,22)/t12-,13-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJVOAWRQVNQORD-CHWSQXEVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C(=O)N1)C(=O)N2CC(C(C2)CO)CN3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC=C(C(=O)N1)C(=O)N2C[C@H]([C@H](C2)CO)CN3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-{[(3R*,4R*)-3-(hydroxymethyl)-4-(4-morpholinylmethyl)-1-pyrrolidinyl]carbonyl}-2-methyl-4(3H)-pyrimidinone

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